

1H NMR Analysis for Structural Confirmation of Choline Hydroxide: A Comparative Guide

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Compound of Interest

Compound Name: Choline hydroxide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ^1H NMR spectroscopic data of **choline hydroxide** with its common salts, choline chloride and acetylcholine chloride. This document is intended to serve as a practical resource for the structural confirmation and purity assessment of **choline hydroxide** in research and development settings. Detailed experimental protocols and data interpretation are provided to facilitate accurate and reproducible results.

Performance Comparison: ^1H NMR Data

The structural integrity of **choline hydroxide** can be unequivocally confirmed by ^1H NMR spectroscopy. The key spectral features—chemical shift (δ), splitting pattern (multiplicity), and integral values—provide a unique fingerprint of the molecule. Below is a comparative summary of the ^1H NMR data for **choline hydroxide** and two common choline esters, choline chloride and acetylcholine chloride, in deuterium oxide (D_2O).

| Compound | Proton Assignment | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|------------------------|------------------------------------|----------------------------------|---------------|---------------------------|-------------|
| Choline Hydroxide | -N(CH ₃) ₃ | ~3.21 | Singlet (s) | N/A | 9H |
| | -CH ₂ -N ⁺ - | ~3.51 | Triplet (t) | ~5.0 | 2H |
| | -CH ₂ -OH | ~4.06 | Triplet (t) | ~5.0 | 2H |
| Choline Chloride | -N(CH ₃) ₃ | ~3.22 | Singlet (s) | N/A | 9H |
| | -CH ₂ -N ⁺ - | ~3.54 | Triplet (t) | ~5.2 | 2H |
| | -CH ₂ -OH | ~4.07 | Triplet (t) | ~5.2 | 2H |
| Acetylcholine Chloride | -CO-CH ₃ | ~2.20 | Singlet (s) | N/A | 3H |
| | -N(CH ₃) ₃ | ~3.23 | Singlet (s) | N/A | 9H |
| | -CH ₂ -N ⁺ - | ~3.68 | Multiplet (m) | N/A | 2H |
| | -CH ₂ -O- | ~4.38 | Multiplet (m) | N/A | 2H |

Note: Chemical shifts are reported relative to a typical internal standard (e.g., DSS or TSP) at 0.00 ppm. Values may vary slightly depending on the concentration, temperature, and pH of the sample.

Experimental Protocols

Sample Preparation for ¹H NMR Analysis

Objective: To prepare a **choline hydroxide** sample in a deuterated solvent for ¹H NMR spectroscopy to obtain high-resolution spectra for structural confirmation and quantitative analysis.

Materials:

- **Choline hydroxide** solution

- Deuterium oxide (D₂O, 99.9 atom % D)
- Internal standard (e.g., DSS-d₆ or TSP-d₄)
- 5 mm NMR tubes
- Micropipettes
- Vortex mixer

Procedure:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the **choline hydroxide** solution directly into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6 mL of D₂O containing a known concentration of an internal standard (e.g., 0.05% w/v DSS-d₆) to the vial.
- **Dissolution:** Vortex the mixture until the sample is completely dissolved.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector (typically ~4-5 cm).
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.
- **Analysis:** Acquire the ¹H NMR spectrum promptly after preparation to minimize potential degradation of the **choline hydroxide**.

A Note on Stability: **Choline hydroxide** is a strong base and can be susceptible to degradation over time, especially in solution. For accurate and reproducible results, it is recommended to prepare samples fresh and analyze them within a few hours.

¹H NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

- Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
- Solvent: D₂O
- Temperature: 298 K (25 °C)
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for quantitative analysis)
- Acquisition Time (aq): At least 2 seconds
- Spectral Width (sw): 12-16 ppm
- Water Suppression: Use a solvent suppression technique (e.g., presaturation) if the residual HDO signal is significant.

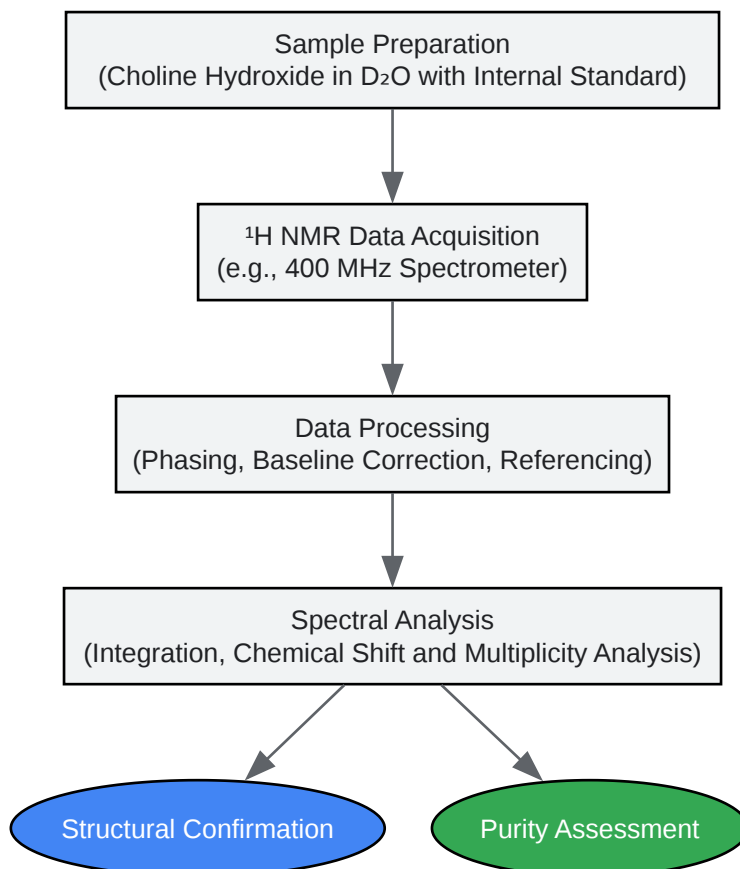
Data Analysis and Interpretation

- Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.
- Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (e.g., DSS) to 0.00 ppm.
- Peak Integration: Integrate all relevant signals. The integral of the singlet at ~3.21 ppm corresponding to the nine protons of the three N-methyl groups is a reliable reference for determining the relative number of protons for the other signals.
- Structural Confirmation:
 - Confirm the presence of a singlet at approximately 3.21 ppm with an integration value corresponding to nine protons.
 - Identify two triplets at approximately 3.51 ppm and 4.06 ppm, each integrating to two protons. The triplet splitting pattern arises from the coupling of the adjacent methylene protons.

- Purity Assessment: The absence of unexpected signals in the spectrum is indicative of high purity. The integration of any impurity peaks relative to the **choline hydroxide** signals can be used for quantitative purity determination.

Visualizations

Workflow for ^1H NMR Structural Confirmation



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Caption: Experimental workflow for **choline hydroxide** structural confirmation.

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